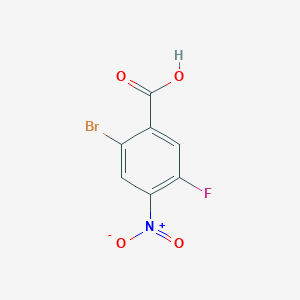

2-Bromo-5-fluoro-4-nitrobenzoic acid

Description

Contextualization within Multifunctionalized Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.com These compounds are pivotal in organic chemistry, serving as precursors for a wide array of derivatives such as esters and amides, which have numerous applications. numberanalytics.com When an aromatic carboxylic acid contains multiple different functional groups, it is referred to as "multifunctionalized." This multifunctionality imparts a diverse range of chemical reactivities and physical properties to the molecule.

Multifunctional aromatic carboxylic acids are considered versatile building blocks in the design of novel materials, including metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The presence of various functional groups allows for precise control over the electronic and steric properties of the molecule, influencing how it interacts with other chemical species. This tunability is a key reason for their extensive use in the rational design of complex chemical architectures.

Significance of Halogenated Nitrobenzoic Acid Scaffolds in Modern Chemical Research

The introduction of halogen atoms and nitro groups to a benzoic acid scaffold creates a "halogenated nitrobenzoic acid," a structure with unique and valuable characteristics. Halogen atoms (such as bromine and fluorine) and nitro groups are strongly electron-withdrawing. Their presence on the aromatic ring significantly influences the molecule's acidity, reactivity, and potential for intermolecular interactions.

Halogenated scaffolds are of particular importance in medicinal chemistry and materials science. nih.gov The inclusion of halogens can enhance the pharmacological properties of a drug molecule and can be used to fine-tune its binding affinity to biological targets. nih.gov Halogen bonding, a type of non-covalent interaction involving a halogen atom, is an emerging tool in supramolecular chemistry and crystal engineering for the design of functional materials. acs.org

Nitrobenzoic acids, in turn, are valuable intermediates in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. The nitro group can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration. The combination of halogens and a nitro group on a benzoic acid core, as seen in 2-bromo-5-fluoro-4-nitrobenzoic acid, results in a highly versatile platform for the development of new molecules with tailored properties.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, the properties of the closely related isomer, 2-Bromo-4-fluoro-5-nitrobenzoic acid, can provide valuable insights.

Interactive Data Table: Physicochemical Properties of 2-Bromo-4-fluoro-5-nitrobenzoic acid

| Property | Value |

| Molecular Formula | C7H3BrFNO4 |

| Molecular Weight | 264.00 g/mol |

| IUPAC Name | 2-bromo-4-fluoro-5-nitrobenzoic acid |

| CAS Number | 1036389-83-9 |

Data sourced from PubChem compound summary for CID 19826518. nih.gov

Synthesis and Manufacturing

The synthesis of halogenated nitrobenzoic acids typically involves multi-step organic reactions. For instance, the synthesis of 2-bromo-5-nitrobenzoic acid can be achieved by the nitration of 2-bromobenzoic acid using a mixture of sulfuric acid and nitric acid. chemicalbook.com A similar strategy could likely be employed for the synthesis of this compound, starting from a fluorinated benzoic acid precursor.

Another general approach to synthesizing related compounds involves the Sandmeyer reaction. For example, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate can be accomplished by treating methyl 2-amino-4-fluoro-5-methylbenzoate with hydrobromic acid and sodium nitrite, followed by the addition of copper(I) bromide. chemicalbook.com This highlights a potential pathway for introducing a bromine atom at a specific position on a substituted benzene (B151609) ring.

Applications in Research and Industry

Halogenated nitrobenzoic acids are valuable intermediates in various fields, primarily due to their versatile chemical reactivity.

Medicinal Chemistry

The structural motif of halogenated aromatic acids is found in numerous pharmaceutical compounds. These scaffolds can be used as starting materials for the synthesis of more complex drug candidates. For example, 2-halobenzoic acids are used in the copper-catalyzed synthesis of quinazolinones, which are core structures in drugs like Ziresovir, an inhibitor of the respiratory syncytial virus (RSV) fusion protein. acs.org The presence of halogens can influence the reactivity and ultimately the yield of such synthetic steps. acs.org

Materials Science

In materials science, multifunctional aromatic carboxylic acids are employed as ligands for the construction of metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in gas storage, separation, and catalysis. The specific functional groups on the aromatic ligand, such as halogens and nitro groups, can dictate the structure and properties of the resulting MOF. Halogen bonds, in particular, are being explored as a design element for creating novel supramolecular assemblies and functional materials. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWXPVUSPPRQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Fluoro 4 Nitrobenzoic Acid

Strategies for Regioselective Aromatic Halogenation (Bromination and Fluorination)

The regioselective introduction of halogen atoms onto an aromatic ring is a cornerstone of synthesizing complex molecules. For a target such as 2-bromo-5-fluoro-4-nitrobenzoic acid, the precise placement of both bromine and fluorine is critical.

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a desired substituent.

In the context of substituted benzoic acids, the carboxylic acid group itself can act as a DMG. The reaction of an unprotected benzoic acid with a strong lithium amide base or an excess of an organolithium reagent leads to the formation of a lithium carboxylate, which then directs metalation to the ortho position. For the synthesis of this compound, a plausible synthetic route could involve the DoM of a 3-fluoro-4-nitrobenzoic acid precursor. The carboxylate would direct lithiation to the C2 position, followed by quenching with a bromine source such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS) to introduce the bromine atom regioselectively.

The efficiency of DoM can be influenced by the choice of base, solvent, and temperature. Common bases for the ortho-lithiation of benzoic acids include lithium diisopropylamide (LDA) and sec-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgbaranlab.orgwikipedia.org

| Directing Group | Position of Metalation | Typical Base/Solvent | Electrophile for Bromination | Reference Example |

|---|---|---|---|---|

| -COOH | ortho (C2) | s-BuLi/TMEDA in THF | Br2, NBS, C2Br2Cl4 | ortho-lithiation of benzoic acid |

| -F | ortho | n-BuLi in THF | Br2 | ortho-lithiation of fluorobenzene |

Halogen Exchange Reactions for Fluorine Introduction

The introduction of fluorine into an aromatic ring can be achieved through various methods, including electrophilic fluorination, diazotization of anilines (Balz-Schiemann reaction), and nucleophilic aromatic substitution (SNAr) reactions, which include halogen exchange (Halex) reactions. The Halex reaction involves the displacement of a leaving group, typically a nitro group or another halogen, by a fluoride ion.

For the synthesis of this compound, a Halex reaction is less likely to be the final step due to the presence of multiple electron-withdrawing groups that could lead to undesired side reactions. A more common strategy is to start with a fluorinated precursor. For instance, the synthesis could commence with a commercially available fluorinated benzoic acid derivative, thereby circumventing the need for a late-stage fluorination step.

However, if a halogen exchange were to be employed, it would likely be on a precursor with a suitable leaving group, such as a chloro or nitro group, at the desired position for fluorine introduction. The reaction is typically carried out using a source of fluoride ions like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with the aid of a phase-transfer catalyst.

Controlled Nitration Pathways on Substituted Benzoic Acid Frameworks

The introduction of a nitro group onto a substituted benzoic acid requires careful consideration of the directing effects of the substituents already present on the aromatic ring to achieve the desired regiochemistry.

Regiochemical Control in Nitration Reactions

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the electronic properties of the substituents on the ring. The carboxylic acid group is a meta-directing and deactivating group, while halogens are ortho-, para-directing and deactivating.

In a potential synthesis of this compound starting from 2-bromo-5-fluorobenzoic acid, the directing effects of the bromine and fluorine atoms would compete with the meta-directing effect of the carboxylic acid. Both halogens direct ortho and para. The fluorine at C5 would direct to C2 (ortho) and C4 (para). The bromine at C2 would direct to C4 (para) and C6 (ortho). The combined activating (directing) effect of the halogens towards the C4 position would likely favor the introduction of the nitro group at this position, leading to the desired product.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and side reactions.

| Starting Material | Directing Groups | Predicted Position of Nitration | Typical Reagents |

|---|---|---|---|

| 2-Bromo-5-fluorobenzoic acid | -COOH (meta), -Br (o,p), -F (o,p) | C4 | HNO3/H2SO4 |

| 3-Fluorobenzoic acid | -COOH (meta), -F (o,p) | C4 and C6 | HNO3/H2SO4 |

Convergent and Divergent Multi-step Synthesis Approaches

The construction of a polysubstituted benzene (B151609) ring like this compound can be approached through either a convergent or a divergent synthetic strategy.

A divergent synthesis would begin with a simple, commercially available substituted benzene, and the remaining functional groups would be introduced sequentially. For example, one could start with 3-fluorobenzoic acid, introduce the nitro group, and then the bromine atom. The order of these steps is crucial for achieving the correct regiochemistry. A plausible divergent synthesis is outlined in a patent for the related compound 2-bromo-5-fluoro-4-nitroaniline, which starts from 3-fluoro-4-nitrobenzoic acid. google.com This intermediate could then be brominated.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Temperature: Many aromatic substitution reactions are sensitive to temperature. For example, nitration reactions are often carried out at low temperatures to control the reaction rate and prevent the formation of byproducts.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material while minimizing degradation of the product.

Reagents and Catalysts: The choice of reagents and catalysts can significantly impact the outcome of a reaction. For instance, in DoM, the choice of the organolithium base can affect the regioselectivity of the metalation.

Solvent: The solvent can influence the solubility of reagents and intermediates, as well as the reaction rate and selectivity.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction conditions.

| Reaction Type | Parameter to Optimize | Typical Range/Conditions | Impact on Yield/Selectivity |

|---|---|---|---|

| Nitration | Temperature | 0 °C to 25 °C | Lower temperatures often improve selectivity and reduce byproducts. |

| Directed Ortho-Metalation | Base | n-BuLi, s-BuLi, LDA | The choice of base can influence the regioselectivity and yield. |

| Bromination | Brominating Agent | Br2, NBS | NBS can be a milder and more selective brominating agent than Br2. |

Chemical Transformations and Derivatization Research

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of 2-bromo-5-fluoro-4-nitrobenzoic acid. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the halogen substituents. libretexts.org

Reactivity of Bromine and Fluorine Atoms

In SNAr reactions of polyhalogenated nitroaromatic compounds, the reactivity of the halogen leaving groups typically follows the order F > Cl > Br > I. wikipedia.org This trend is contrary to the leaving group ability observed in SN2 reactions and is attributed to the mechanism of SNAr. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The high electronegativity of the fluorine atom stabilizes this negatively charged intermediate more effectively than bromine, thus lowering the activation energy for its formation. csbsju.edu Consequently, in this compound, the fluorine atom is generally the more facile leaving group and is preferentially substituted by nucleophiles. The nitro group, being para to the fluorine and ortho to the bromine, provides strong resonance stabilization for the intermediate formed upon nucleophilic attack at the carbon bearing the fluorine atom. csbsju.edu

Table 1: Reactivity of Halogen Atoms in SNAr Reactions

| Feature | Fluorine | Bromine |

|---|---|---|

| Electronegativity | High | Moderate |

| Effect on Meisenheimer Complex | Strong stabilization | Weaker stabilization |

| Leaving Group Ability in SNAr | More facile | Less facile |

| Position Relative to Nitro Group | Para | Ortho |

| Typical Outcome | Preferential substitution | Substitution under more forcing conditions or with specific catalysts |

Directed Substitution Strategies

Achieving selective substitution of either the bromine or fluorine atom can be accomplished through directed substitution strategies. While the inherent reactivity favors fluorine displacement, substitution of the bromine atom can be achieved under certain conditions or by employing different synthetic methodologies. For instance, in some copper-catalyzed N-arylation reactions involving 2-halobenzoic acids, bromo-substituted substrates have shown higher reactivity than their fluoro counterparts. acs.org

Directed ortho-lithiation is another powerful strategy for the regioselective functionalization of aromatic compounds. semanticscholar.orgrsc.orgsemanticscholar.org In principle, the carboxylic acid group can direct lithiation to the adjacent bromine-bearing carbon. Subsequent reaction with an electrophile would lead to a product where the bromine atom has been effectively replaced or further functionalized. However, the application of this strategy to this compound would need to consider the influence of all substituents on the regioselectivity of the lithiation.

Reduction and Oxidation Reactions of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is fundamental in the synthesis of various derivatives, including pharmacologically active compounds.

The reduction of aromatic nitro groups to primary amines is a well-established transformation that can be achieved using various reagents. Common methods include catalytic hydrogenation and the use of reducing metals in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is generally a clean and efficient method for nitro group reduction.

Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are also effective for the reduction of aromatic nitro groups. researchgate.net These methods are often cost-effective and suitable for laboratory-scale synthesis.

The resulting 2-amino-5-bromo-4-fluorobenzoic acid is a versatile intermediate for further synthetic modifications, such as diazotization and subsequent Sandmeyer reactions or as a precursor for the synthesis of heterocyclic compounds.

Oxidation reactions of the nitro group in this compound are not commonly reported, as the nitro group is already in a high oxidation state.

Table 2: Common Methods for the Reduction of the Nitro Group

| Method | Reducing Agent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen gas (H₂) | Pd/C or Raney Nickel | 2-Amino-5-bromo-4-fluorobenzoic acid |

| Chemical Reduction | Tin(II) chloride (SnCl₂) | Concentrated HCl | 2-Amino-5-bromo-4-fluorobenzoic acid |

| Metal-Mediated Reduction | Iron powder (Fe) | Acetic acid | 2-Amino-5-bromo-4-fluorobenzoic acid |

Carboxylic Acid Functional Group Reactivity and Derivatization

The carboxylic acid group in this compound allows for a variety of classical and modern derivatization reactions, including esterification, amidation, and decarboxylative couplings.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a standard method. ncert.nic.in This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. nih.gov This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. The direct reaction of the carboxylic acid with an amine is also possible but usually requires high temperatures.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available starting materials. future4200.com These reactions are often catalyzed by transition metals such as copper and palladium.

For aromatic carboxylic acids, particularly those activated by electron-withdrawing groups like a nitro group, copper-catalyzed decarboxylative cross-coupling reactions are well-documented. future4200.comresearchgate.netrsc.org These reactions can be used to form biaryl compounds by coupling the nitrobenzoic acid with another aromatic partner. Palladium-catalyzed decarboxylative couplings, such as the Suzuki-Miyaura type, have also been developed for aromatic carboxylic acids, allowing for the formation of C-C bonds with boronic acids. rsc.orgmanchester.ac.uknih.gov

Table 3: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling agent or Acyl chloride intermediate | Amide |

| Decarboxylative Coupling (Cu-catalyzed) | Coupling partner, Copper salt, Ligand, Heat | Biaryl or other coupled product |

| Decarboxylative Coupling (Pd-catalyzed) | Boronic acid, Palladium catalyst, Base | Biaryl |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a bromine atom ortho to the carboxylic acid and meta to the nitro group makes it a suitable substrate for a variety of palladium-catalyzed coupling reactions. These reactions are fundamental in the synthesis of biaryl compounds and other complex organic molecules, which are often key intermediates in the development of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous polysubstituted aryl bromides provides a strong basis for predicting its behavior in such reactions.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Hypothetical Suzuki-Miyaura Coupling of this compound:

Given the electronic effects of the substituents on the aromatic ring, the C-Br bond is activated towards oxidative addition. The electron-withdrawing nature of the nitro and carboxylic acid groups enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the initial step of the catalytic cycle. A hypothetical reaction scheme with various arylboronic acids is presented below to illustrate the potential synthetic utility.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product | Anticipated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 5-Fluoro-4-nitro-[1,1'-biphenyl]-2-carboxylic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/EtOH/H2O | 5-Fluoro-4'-methoxy-4-nitro-[1,1'-biphenyl]-2-carboxylic acid | 80-90 |

| 3 | 3,5-Difluorophenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | THF/H2O | 3',5',5-Trifluoro-4-nitro-[1,1'-biphenyl]-2-carboxylic acid | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh3)4 | Na2CO3 | DMF/H2O | 5-Fluoro-4-nitro-2-(thiophen-2-yl)benzoic acid | 70-80 |

The Heck-Mizoroki reaction, involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction, the coupling of an aryl halide with a terminal alkyne, represent further avenues for the derivatization of this compound. These reactions also proceed via a palladium-catalyzed cycle and are instrumental in the synthesis of substituted styrenes and aryl alkynes, respectively.

Heck-Mizoroki Reaction: In a typical Heck reaction, the aryl halide undergoes oxidative addition to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to afford the substituted alkene. The regioselectivity of the alkene insertion is generally controlled by steric factors.

Sonogashira Coupling: This reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne for transmetalation.

While specific experimental data for these reactions with this compound is scarce, the general principles of these transformations allow for the prediction of their outcomes.

Note: The following data tables are hypothetical and illustrate the expected products and yields based on established methodologies for similar bromo-fluoro-nitro-substituted aromatic compounds.

Hypothetical Heck-Mizoroki Coupling Data:

| Entry | Alkene | Catalyst | Base | Solvent | Expected Product | Anticipated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)2 | Et3N | DMF | (E)-5-Fluoro-4-nitro-2-styrylbenzoic acid | 70-80 |

| 2 | Ethyl acrylate | PdCl2(PPh3)2 | K2CO3 | Acetonitrile | (E)-2-(2-(Ethoxycarbonyl)vinyl)-5-fluoro-4-nitrobenzoic acid | 75-85 |

Hypothetical Sonogashira Coupling Data:

| Entry | Alkyne | Catalyst System | Base | Solvent | Expected Product | Anticipated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | 5-Fluoro-4-nitro-2-(phenylethynyl)benzoic acid | 80-90 |

| 2 | Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Diisopropylamine | Toluene | 5-Fluoro-4-nitro-2-((trimethylsilyl)ethynyl)benzoic acid | 85-95 |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites on this compound necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The molecule possesses a carboxylic acid group, a C-Br bond, a C-F bond, and a nitro group, each with distinct reactivity profiles.

In the context of palladium-catalyzed cross-coupling reactions, the primary site of reaction is the C-Br bond. The C-F bond is generally less reactive towards oxidative addition under typical Suzuki, Heck, or Sonogashira conditions, allowing for selective functionalization at the bromine-substituted position. The nitro group, being strongly electron-withdrawing, activates the C-Br bond, which is ortho to it, for oxidative addition. This electronic effect generally leads to high regioselectivity in the coupling reactions.

The carboxylic acid group can potentially interfere with the catalytic cycle, for instance, by coordinating to the metal center. However, by choosing appropriate bases and reaction conditions, the coupling reactions can be carried out successfully without the need for protecting the carboxylic acid. The use of inorganic bases like carbonates or phosphates is often preferred to minimize side reactions involving the acidic proton of the carboxyl group.

In reactions involving nucleophilic aromatic substitution (SNAr), the fluorine atom, being para to the strongly electron-withdrawing nitro group, is the most likely site for substitution. The bromine atom is less activated for SNAr due to its position meta to the nitro group. This differential reactivity allows for orthogonal functionalization strategies, where the C-Br bond can be modified via cross-coupling reactions and the C-F bond can be targeted by nucleophilic substitution under different reaction conditions. This selective reactivity is a key feature that makes this compound a valuable and versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-fluoro-4-nitrobenzoic acid would be presented here. This would involve the assignment of chemical shifts, discussion of spin-spin coupling constants, and the use of advanced NMR techniques to confirm the substitution pattern on the benzene (B151609) ring. This data is crucial for confirming the molecular structure in solution.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

This section would detail the mass spectrometric behavior of this compound. Analysis of the molecular ion peak would confirm the compound's molecular weight and elemental composition. A detailed study of the fragmentation pattern would provide insights into the compound's stability and the connectivity of its atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule. This section would have presented the crystal structure of this compound, including precise bond lengths and angles.

Analysis of Molecular Conformations in Crystalline Phases

A discussion on the preferred conformation of the molecule in the solid state would be included, focusing on the orientation of the carboxylic acid and nitro groups relative to the benzene ring.

Crystal Packing Analysis and Polymorphism

This subsection would have explored the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. Any known polymorphic forms of the compound would also be discussed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

An analysis of the infrared (IR) and Raman spectra would be used to identify and characterize the functional groups present in this compound. The vibrational frequencies associated with the carboxylic acid, nitro group, and the carbon-halogen bonds would be assigned and discussed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and equilibrium geometry of molecules. By solving the Schrödinger equation in the framework of the Kohn-Sham formulation, DFT can determine the optimized molecular geometry, including bond lengths and angles, that corresponds to the minimum energy state of the molecule.

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For 2-Bromo-5-fluoro-4-nitrobenzoic acid, the electron-withdrawing nitro and bromo groups, along with the fluoro group, are expected to significantly influence the energies and spatial distributions of these orbitals.

Table 1: Calculated Geometric Parameters for this compound The following data is illustrative and based on typical values from DFT calculations for similar substituted benzoic acids.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C-C-Br | 121.5 |

| C-F | 1.35 | C-C-F | 118.9 |

| C-N (nitro) | 1.48 | C-C-N | 119.2 |

| C-C (carboxyl) | 1.50 | C-C-C(O)OH | 120.5 |

| C=O | 1.22 | O=C-O | 123.0 |

| C-O | 1.34 | C-O-H | 109.5 |

Table 2: Calculated Frontier Molecular Orbital Energies Illustrative values based on DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Quantum Chemical Characterization of Reactivity Descriptors

From the foundational energies of the HOMO and LUMO orbitals, a suite of global chemical reactivity descriptors can be calculated. researchgate.netmdpi.com These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These descriptors are invaluable for predicting how this compound will interact with other reagents in a chemical reaction.

Table 3: Global Reactivity Descriptors Calculated from the illustrative HOMO and LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 5.35 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.15 eV |

| Chemical Softness (S) | 1/(2η) | 0.23 eV⁻¹ |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | -5.35 eV |

| Electrophilicity Index (ω) | μ²/ (2η) | 6.66 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov For this compound, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The chemical environment of each nucleus (e.g., ¹H, ¹³C) determines its shielding tensor, which in turn dictates the chemical shift. By calculating these shieldings for an optimized geometry, a theoretical NMR spectrum can be generated. These predictions are crucial for assigning peaks in experimental spectra and verifying the regiochemistry of the substituents on the aromatic ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Illustrative chemical shifts relative to TMS, based on calculations for structurally similar compounds.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (on ring) | 8.2 - 8.5 | C-COOH | 128.5 |

| H (carboxyl) | ~13.0 | C-Br | 115.0 |

| C-H | 125.0 | ||

| C-N | 148.0 | ||

| C-F | 160.0 (d, J_CF ≈ 250 Hz) | ||

| C (quaternary) | 135.0 | ||

| C=O | 165.0 |

Conformational Analysis and Energy Landscape Mapping

Substituted benzoic acids can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the phenyl ring. mdpi.com This rotation can lead to different conformers, such as syn and anti orientations of the carboxylic hydroxyl group relative to the ortho-substituent (in this case, the bromine atom).

Computational modeling can map the potential energy surface associated with this rotation. By calculating the energy of the molecule at various dihedral angles, an energy landscape can be constructed. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netresearchgate.net For this compound, the interaction between the carboxylic acid group and the adjacent bromine atom, as well as potential intramolecular hydrogen bonding, will be the primary determinants of the preferred conformation.

Table 5: Relative Energies of Carboxylic Acid Conformers Illustrative data showing the relative stability of conformers based on the O=C-C-C dihedral angle.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Minimum) | ~180 | 0.00 | 95.5 |

| B (Transition State) | ~90 | 4.50 | - |

| C (Local Minimum) | ~0 | 2.00 | 4.5 |

Reaction Mechanism Studies through Computational Modeling

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By modeling the interaction of this compound with other reactants, it is possible to elucidate detailed reaction mechanisms. This involves identifying the structures of transition states—the highest energy points along a reaction pathway—and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces one of the substituents on the ring, computational modeling can map the entire potential energy surface. This would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it. Such studies provide critical information on reaction rates and selectivity, guiding the design of synthetic routes. acs.org

Table 6: Illustrative Energy Profile for a Nucleophilic Aromatic Substitution Reaction Conceptual data for the reaction of this compound with a generic nucleophile (Nu⁻).

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Formation of intermediate | +15.2 |

| Meisenheimer Intermediate | Covalent adduct | -5.8 |

| Transition State 2 | Loss of leaving group | +12.5 |

| Products | Final substituted product | -10.0 |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

2-Bromo-5-fluoro-4-nitrobenzoic acid serves as a quintessential example of a versatile building block in diversity-oriented synthesis (DOS), a strategy aimed at creating a wide range of structurally diverse molecules from polyfunctional starting materials. ekb.eg The presence of four addressable chemical handles on a single, rigid scaffold allows for the systematic introduction of molecular complexity.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, or it can be used to anchor the molecule to a solid support for combinatorial synthesis. nih.gov The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to a primary amine, which can then participate in a host of secondary reactions such as amide bond formation, diazotization, or reductive amination. Finally, the fluorine atom, while generally less reactive in nucleophilic aromatic substitution than the other halogen, can influence the electronic properties of the molecule or serve as a site for specific substitution reactions under harsh conditions. This multi-reactivity makes the compound an ideal starting point for constructing libraries of complex organic molecules.

Synthesis of Diverse Heterocyclic Scaffolds

A significant application of this building block is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. ekb.egnih.gov Its structural analogue, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a powerful precursor in Heterocycle-Oriented Synthesis (HOS) for creating various condensed nitrogenous heterocycles. nih.gov Due to the similar reactivity of the bromo-substituent, this compound is an equally, if not more, suitable substrate for these transformations.

The strategic arrangement of the nitro group and a halogen atom ortho or para to each other facilitates the construction of fused ring systems. Following the reduction of the nitro group to an amine, an intramolecular cyclization reaction can be triggered to form a new ring. This approach has been successfully used to prepare a variety of important heterocyclic cores. nih.gov Another related compound, 2-bromo-5-fluorobenzaldehyde, has been utilized in the laboratory synthesis of quinazolinones, a class of heterocycles known for their biological activities. researchgate.net

| Heterocyclic Scaffold | Key Synthetic Strategy | Reference |

|---|---|---|

| Benzimidazoles | Reductive cyclization of an ortho-phenylenediamine precursor | nih.gov |

| Quinoxalinones | Condensation and cyclization following nitro group reduction | nih.gov |

| Benzodiazepinediones | Multi-step synthesis involving nitro reduction and ring formation | nih.gov |

| Benzotriazoles | Diazotization of the amino group (from nitro reduction) followed by cyclization | nih.gov |

The synthesis of heterocyclic scaffolds from this compound relies on specific annulation (ring-forming) and cyclization strategies. A powerful and commonly employed method involves a sequence of reactions that begins with the modification of the peripheral functional groups, followed by a key cyclization step. nih.gov

A typical solid-phase synthesis strategy is as follows:

Immobilization: The carboxylic acid group is used to anchor the molecule to a solid support, such as a Rink amide resin. This facilitates purification by simple filtration. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The bromine atom, activated by the electron-withdrawing nitro group, is displaced by a suitable nucleophile. This step introduces a new side chain that will become part of the final heterocyclic structure.

Nitro Group Reduction: The nitro group is reduced to an aniline (B41778) derivative, most commonly using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This unmasks an amino group ortho to the newly introduced side chain. nih.gov

Cyclization/Annulation: The newly formed aniline undergoes an intramolecular reaction with a functional group on the adjacent side chain, leading to the formation of the heterocyclic ring. For instance, reaction with a carboxylic acid derivative can yield a lactam, while reaction with an aldehyde or ketone can lead to an imine that subsequently cyclizes. This Michael Initiated Ring Closure (MIRC) or related cascade processes are efficient methods for forming five-membered aromatic nitrogen heterocycles. nih.govchim.it

This sequential approach allows for the controlled and systematic construction of diverse heterocyclic libraries, where the variation comes from the different nucleophiles used in the SNAr step. nih.gov

Applications in Pharmaceutical Scaffold Design and Lead Compound Synthesis

The heterocyclic scaffolds synthesized from this compound and its analogues are of significant interest in medicinal chemistry. Fluorinated compounds are prominent in the pharmaceutical pipeline, as the inclusion of fluorine can enhance metabolic stability, bioavailability, and binding affinity. ekb.eg

This building block is a precursor for compounds with potential therapeutic applications. For example, a related isomer, 2-bromo-4-fluoro-5-nitrobenzoic acid, is used to synthesize amino acid derivatives that act as anticoagulants. pharmaffiliates.com Furthermore, the synthesis of quinazolinone scaffolds, which can be accessed from related precursors, is particularly relevant as this class of compounds is known to exhibit antitumor activity. researchgate.net The ability to generate large libraries of diverse heterocycles from this starting material makes it an invaluable tool in the search for new lead compounds in drug discovery. nih.gov

Material Science Applications: Development of Advanced Organic Materials with Specific Electronic Characteristics

Beyond pharmaceuticals, derivatives of this compound find utility in the field of material science. The fine chemical products derived from its isomer are used in electronics and other specialized market applications. wychem.com The highly conjugated and electronically polarized nature of the aromatic ring system, substituted with strong electron-withdrawing groups (nitro, fluoro) and a polarizable bromine atom, makes it an interesting candidate for the development of advanced organic materials.

These materials can be designed to have specific electronic characteristics suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of covalent organic frameworks (COFs). bldpharm.com The ability to systematically modify the structure through the various functional groups allows for the fine-tuning of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport and optical properties in electronic devices.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline Architectures

The carboxylic acid moiety is the primary and most dominant functional group in directing the supramolecular assembly of 2-bromo-5-fluoro-4-nitrobenzoic acid. In the crystalline state, benzoic acid and its derivatives almost universally form robust hydrogen-bonded synthons. The most prevalent of these is the centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. This head-to-tail arrangement is a highly predictable and stable motif.

Studies on analogous compounds, such as 4-nitrobenzoic acid, confirm the prevalence of this dimeric structure. The geometric parameters of these hydrogen bonds are well-characterized. For instance, in related nitro-substituted benzoic acids, the O-H···O hydrogen bonding distances are typically in the range of 2.6 to 2.7 Å. nih.gov Beyond the primary dimer formation, the nitro group can also act as a weaker hydrogen bond acceptor. The oxygen atoms of the nitro group can engage in weaker C-H···O interactions with aromatic hydrogens of neighboring molecules, further stabilizing the crystal lattice and extending the structure into two or three dimensions. researchgate.net

Table 1: Representative Hydrogen Bond Geometries in Benzoic Acid Derivatives

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Carboxylic Acid Dimer | O-H···O | 2.60 - 2.75 | 170 - 180 |

| Nitro Group Interaction | C-H···O | 3.00 - 3.50 | 120 - 160 |

Note: Data is based on typical values observed in related benzoic acid crystal structures.

Halogen Bonding Interactions and Their Role in Supramolecular Organization

The presence of a bromine atom at the ortho position to the carboxylic acid introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the case of this compound, the bromine atom could potentially form halogen bonds with various acceptors in the crystal lattice.

The most likely halogen bond acceptors are the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. The strength and geometry of these interactions are influenced by the electronic environment of the bromine atom. The electron-withdrawing nature of the nitro and fluoro groups would enhance the positive character of the σ-hole on the bromine, making it a more effective halogen bond donor. These interactions, often denoted as C-Br···O, can play a crucial role in dictating the packing of molecules, often competing with or complementing hydrogen bonding to form complex supramolecular architectures.

Weak Non-Covalent Interactions and Crystal Engineering Principles

Beyond the dominant hydrogen and potential halogen bonds, the supramolecular structure of this compound is further stabilized by a network of weaker non-covalent interactions. These include:

π-π Stacking: The aromatic rings of adjacent molecules can stack upon one another, an interaction driven by the dispersion forces between the delocalized π-electron systems. The presence of electron-withdrawing and electron-donating substituents can influence the nature of this stacking, favoring offset or slipped-parallel arrangements to minimize electrostatic repulsion.

C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich face of a neighboring benzene (B151609) ring.

Influence of Substituents on Supramolecular Arrangement

The specific combination and positioning of the bromo, fluoro, and nitro substituents on the benzoic acid scaffold have a profound impact on the resulting supramolecular arrangement.

Meta-Fluoro Group: The small and highly electronegative fluorine atom at the 5-position influences the electronic properties of the aromatic ring. It can also participate in weak C-H···F hydrogen bonds, further directing the crystal packing. The introduction of fluorine can lead to more stable and robust crystal lattices.

Para-Nitro Group: The strongly electron-withdrawing nitro group at the 4-position significantly impacts the molecule's electronic distribution. As mentioned, its oxygen atoms are excellent hydrogen and halogen bond acceptors, playing a key role in linking the primary hydrogen-bonded dimers into a more extended network.

In concert, these substituents create a complex energetic landscape where the final crystal structure represents a fine balance between the formation of strong, directional interactions like hydrogen and halogen bonds, and the optimization of weaker, less directional forces like van der Waals interactions and π-π stacking, all within the constraints of steric demands.

Green Chemistry Principles in Synthesis and Processing

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. msu.edu An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the final product, with no atoms wasted as by-products. researchgate.net

For the nitration of 2-bromo-5-fluorobenzoic acid, the primary reaction can be represented as:

C₇H₄BrFO₂ + HNO₃ → C₇H₃BrFNO₄ + H₂O (2-bromo-5-fluorobenzoic acid + Nitric Acid → 2-Bromo-5-fluoro-4-nitrobenzoic acid + Water)

The theoretical atom economy for this transformation is calculated based on the molecular weights of the reactants and the desired product.

Interactive Table: Molecular Weights for Atom Economy Calculation

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Reactant |

| Nitric Acid | HNO₃ | 63.01 | Reactant |

| This compound | C₇H₃BrFNO₄ | 264.01 | Product |

| Water | H₂O | 18.02 | By-product |

The calculation for atom economy is as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = [264.01 / (219.01 + 63.01)] x 100

Atom Economy = [264.01 / 282.02] x 100 ≈ 93.6%

Utilization of Benign Solvents and Catalytic Systems

Traditional aromatic nitration heavily relies on the use of "mixed acid," a combination of concentrated sulfuric acid and nitric acid. byjus.com While effective, these reagents are highly corrosive, hazardous, and generate significant waste streams. Green chemistry seeks to replace such harsh systems with more benign alternatives.

In the conventional synthesis of this compound, sulfuric acid acts as both a catalyst to generate the reactive nitronium ion (NO₂⁺) and as the solvent medium. byjus.comyoutube.com This approach is far from "green" due to the large volumes of corrosive acid required and the challenges associated with its handling and disposal.

Modern research focuses on developing safer and more sustainable catalytic systems:

Solid Acid Catalysts : A promising alternative is the replacement of liquid sulfuric acid with recyclable solid acid catalysts. Materials such as zeolites (e.g., Zeolite beta), clays, or sulfuric acid supported on silica-gel can effectively catalyze nitration reactions. rsc.orgresearchgate.net These catalysts offer several advantages: they are non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused, drastically reducing acidic waste. google.com For example, catalysts like tungsten oxide supported on mesoporous silica (B1680970) (WO₃/SiO₂) have been shown to be effective for liquid-phase nitration using commercial nitric acid, avoiding the need for a co-acid like sulfuric acid. google.comresearchgate.net

Solvent-Free Conditions : Another green approach is to perform the reaction under solvent-free conditions. leadingedgeonly.com This eliminates the need for any solvent, reducing cost, environmental impact, and simplifying product work-up. Some modern methods have been developed for the nitration of aromatic compounds in a single, catalyst-free and solvent-free step, which represents a significant advancement in sustainable synthesis. leadingedgeonly.com

Alternative Nitrating Agents : Research has also explored replacing the mixed-acid system with safer nitrating agents. For instance, using calcium nitrate (B79036) in acetic acid under microwave irradiation has been demonstrated as a greener method for nitrating certain phenolic compounds, avoiding the hazards of concentrated strong acids. gordon.edu

Waste Minimization and By-product Reduction Strategies

A primary goal of green chemistry is the minimization of waste. The conventional mixed-acid nitration process for producing this compound generates waste at multiple stages.

Strategies to minimize waste and by-products include:

Catalyst Recycling : The use of solid, recoverable catalysts is the most effective strategy for reducing the primary waste stream. rsc.org By replacing sulfuric acid with a solid acid catalyst, the need for quenching in water and subsequent neutralization is eliminated. The catalyst can be filtered off and reused, aligning with the principles of a circular economy.

Improving Selectivity : Aromatic nitration can sometimes yield a mixture of isomers. wikipedia.org For instance, nitration of a substituted benzoic acid can produce ortho, meta, and para isomers, depending on the directing effects of the substituents and reaction conditions. truman.edu The formation of unwanted isomers reduces the yield of the desired product and necessitates complex purification steps, which consume solvents and energy, and generate further waste. Optimizing reaction conditions (e.g., temperature, catalyst choice) to enhance regioselectivity is crucial. Solid catalysts, particularly zeolites, can offer high para-selectivity due to the shape-selective nature of their pores. rsc.org

By redesigning the synthesis of this compound around these green chemistry principles, it is possible to develop a manufacturing process that is safer, more efficient, and environmentally sustainable.

Future Research Directions and Emerging Methodologies

Exploration of Novel and More Efficient Synthetic Pathways

The current synthesis of 2-Bromo-5-fluoro-4-nitrobenzoic acid often involves multi-step processes that can be resource-intensive and may present challenges in yield and purity. Future research will likely prioritize the development of more streamlined and sustainable synthetic routes. This involves exploring methodologies that can introduce the required functional groups (bromo, fluoro, nitro, and carboxylic acid) with higher regioselectivity and efficiency.

Key areas of exploration may include:

Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher safety for nitration reactions, and easier scalability.

Biocatalysis: The use of engineered enzymes could offer highly specific and environmentally benign alternatives for certain synthetic steps, such as selective halogenation or oxidation.

Research into these areas aims to reduce the number of synthetic steps, minimize waste, and lower the cost of production, making the compound more accessible for a wider range of applications.

Development of Advanced Catalytic Systems for Derivatization

The derivatization of the this compound core is crucial for tuning its physicochemical properties and for its application as a scaffold in drug discovery. The development of advanced catalytic systems is central to this effort, enabling precise and selective modifications of the aromatic ring.

One of the most promising avenues is late-stage functionalization (LSF) , which allows for the modification of complex molecules at a late point in the synthetic sequence. This is particularly valuable in drug discovery for creating analogues without needing to redesign the entire synthesis from scratch. nih.gov Future research will likely focus on iridium-catalyzed C-H activation, among other transition-metal-catalyzed reactions, to selectively introduce new functional groups at the C-H bonds of the benzene (B151609) ring. nih.gov

The carboxylate group within the molecule can serve as a directing group, guiding catalysts to functionalize specific positions on the ring with high precision. nih.gov This approach can be used to introduce a wide array of substituents, thereby generating a diverse library of derivatives for biological screening.

| Catalytic Approach | Potential Application on Scaffold | Desired Outcome |

| Palladium-catalyzed cross-coupling | Replacing the bromo group with various moieties (amines, boronic acids, etc.) | Rapid diversification of the scaffold |

| C-H Activation/Functionalization | Introducing new substituents on the aromatic ring | Generation of novel analogues for SAR studies |

| Asymmetric Catalysis | Creating chiral derivatives from subsequent reactions | Exploration of stereospecific biological interactions |

High-Throughput Screening for Structure-Activity Relationship Studies in Scaffold Design

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their biological activity against a specific target. drugtargetreview.comresearchgate.net For a scaffold like this compound, HTS is an indispensable tool for elucidating structure-activity relationships (SAR).

The process involves:

Library Synthesis: Creating a large, diverse library of compounds based on the this compound core, using the advanced derivatization techniques mentioned previously.

Assay Development: Designing robust and automated biological assays that can measure the effect of each compound on a specific biological target, such as an enzyme or a cellular receptor. drugtargetreview.com These assays are typically performed in microtiter plates (e.g., 96, 384, or 1536 wells) to maximize throughput. drugtargetreview.comnih.gov

Screening and Data Analysis: The automated screening process generates vast amounts of data, which is then analyzed to identify "hits"—compounds that exhibit the desired biological activity. nih.gov

By systematically comparing the chemical structures of active versus inactive compounds, researchers can deduce critical SAR insights. This knowledge guides the next cycle of molecular design, leading to the optimization of lead compounds with improved potency and selectivity. mdpi.com The ultimate goal of HTS is to accelerate the discovery process by efficiently navigating the vast chemical space surrounding a promising scaffold. nih.gov

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding synthetic efforts, thereby reducing the time and cost associated with experimental work. For this compound and its derivatives, advanced computational modeling is key to understanding and predicting their behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's chemical structure with its biological activity or physicochemical properties. researchgate.netmdpi.com For nitroaromatic compounds, these models can predict endpoints like toxicity, reactivity, and bioaccumulation. mdpi.comnih.gov Key molecular descriptors used in such models include:

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can indicate reactivity. mdpi.comnih.gov

Physicochemical Properties: Including the octanol/water partition coefficient (LogP), vapor pressure, and dipole moments. nih.gov

Topological Descriptors: Numerical values that describe the size, shape, and branching of a molecule. nih.gov

Methods like Density Functional Theory (DFT) are used to calculate these descriptors with high accuracy. mdpi.com By building robust and validated computational models, researchers can prioritize which derivatives to synthesize and test, focusing on compounds predicted to have the most favorable properties. This predictive design approach streamlines the discovery pipeline, making the search for new active compounds more efficient and targeted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.